(+/-)-N-(Benzylidene)alanine Ethyl Ester
Description
Contextualization within α-Imino Esters and Schiff Bases
(+/-)-N-(Benzylidene)alanine ethyl ester is classified as both an α-imino ester and a Schiff base. This dual identity is central to its chemical behavior and its utility in organic synthesis.
α-Imino esters are a class of organic compounds that serve as valuable precursors for synthesizing a wide variety of natural and unnatural α-amino acid derivatives. nih.gov The presence of an adjacent ester group makes α-imino esters more reactive compared to other types of imines. nih.gov This enhanced reactivity allows them to participate in a diverse range of chemical transformations.
α-Imino esters are known to undergo numerous types of reactions, including:
Organometallic additions
Metal-catalyzed vinylation and alkynylation
Aza-Henry reactions
Aza-Morita-Baylis-Hillman reactions
Imino-ene reactions
Mannich-type reactions
Cycloaddition reactions
Hydrogenation and reduction nih.gov
These reactions highlight the versatility of α-imino esters as reactive intermediates in the construction of complex molecular architectures. nih.govnih.gov The development of methods for their preparation, such as the reaction of α-keto esters with specific reagents, has further expanded their application in synthesis. rsc.orgrsc.org
Schiff bases are compounds containing an azomethine group (-CH=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. rroij.com Those derived from amino acids and their esters are particularly important in various chemical and biological contexts. researchgate.net While often unstable and generated in situ, these Schiff bases are pivotal intermediates. rroij.com
In synthetic chemistry, amino acid-derived Schiff bases are used for:
Synthesis of N-alkylated α-amino acids : They can be readily reduced to form N-substituted amino acids. rsc.org
Coordination Chemistry : They act as effective chelating ligands, forming stable complexes with various metal ions. rroij.comnih.gov These metal complexes have applications in mimicking biological systems and catalysis. rroij.comresearchgate.net
Biomimetic Catalysis : Schiff base metal complexes can serve as models for understanding and replicating enzyme-catalyzed reactions, such as transamination, in living systems. rroij.comresearchgate.net
Importance of Alanine (B10760859) Derivatives in Organic Synthesis
Alanine is a non-essential α-amino acid with a simple methyl side chain. wikipedia.org Its derivatives are fundamental building blocks in organic synthesis. nih.govchemscene.com The conversion of alanine into various derivatives allows for the introduction of reactive groups or chiral centers into molecules. For instance, the hydrogenation of alanine produces the chiral amino alcohol alaninol, a useful synthetic building block. wikipedia.org Alanine can be synthesized from simpler precursors like propanoic acid, demonstrating a fundamental transformation in organic chemistry. pearson.com The ethyl ester of alanine, a component of the title compound, is a common starting material in peptide synthesis. sigmaaldrich.com The versatility of alanine derivatives makes them crucial in the synthesis of peptides, modified amino acids, and other biologically relevant molecules. nih.gov
Overview of Stereochemical Considerations for the Compound
The designation "(+/-)" in the name this compound indicates that the compound is a racemic mixture. This means it consists of an equal amount of two enantiomers, which are non-superimposable mirror images of each other. The source of this chirality is the α-carbon of the original alanine moiety, which is a stereocenter.
Alanine itself exists in two enantiomeric forms: L-alanine and D-alanine. wikipedia.org The synthesis of N-(Benzylidene)alanine ethyl ester starting from racemic alanine (a mixture of L- and D-alanine) would result in the racemic "(+/-)" product. If the synthesis were to start with an enantiomerically pure form, such as L-alanine ethyl ester, the resulting product would be expected to be enantiomerically enriched. The stereochemistry of the starting alanine derivative is therefore crucial in determining the stereochemical outcome of the final product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBDHZAIXLWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Benzylidene Alanine Ethyl Ester
Condensation Reactions for Imine Formation
The most direct route to N-(Benzylidene)alanine Ethyl Ester involves the condensation of an aldehyde with an amino acid ester. This reaction is a classic example of imine formation, where the nucleophilic amine group of the amino acid ester attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. libretexts.orglibretexts.orgmasterorganicchemistry.com
The reaction between benzaldehyde (B42025) and alanine (B10760859) ethyl ester is a primary method for synthesizing (+/-)-N-(Benzylidene)alanine Ethyl Ester. orgsyn.orgprepchem.com In a typical procedure, equimolar amounts of benzaldehyde and alanine ethyl ester are reacted, often in a solvent like ethanol (B145695). prepchem.comresearchgate.net The reaction proceeds with the formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product. masterorganicchemistry.com The use of freshly distilled reagents is often recommended to ensure high yields. orgsyn.org
This condensation can be performed with or without a solvent. For instance, reacting benzaldehyde and aniline (B41778) without a solvent can lead to a reaction with heat evolution and water separation. orgsyn.org In some cases, the reaction is facilitated by heating under reflux to drive the equilibrium towards the product by removing the water formed. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and purity of N-(Benzylidene)alanine Ethyl Ester. Key parameters that are often adjusted include the choice of solvent, temperature, and the use of catalysts or additives.
For the synthesis of related Schiff bases, various solvents have been tested. For example, in the synthesis of N-Benzylideneaniline, solvents such as dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), diethyl ether, and acetonitrile (B52724) have been explored, with DCM showing a 72% yield. nih.gov The reaction time and temperature are also critical; some preparations are carried out at room temperature, while others require heating. nih.govnih.gov For instance, a study on the synthesis of N-benzylidene derivatives found optimal conditions to be a reaction temperature of 160 °C for 60 minutes under microwave irradiation. nih.gov The removal of water, a byproduct of the condensation, can also drive the reaction to completion. This can be achieved through methods like azeotropic distillation with a suitable solvent like benzene (B151609). google.com
Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis
| Entry | Solvent | Catalyst/Additive | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Dichloromethane | Kinnow peel powder | Room Temp. | 3 min | 72 | nih.gov |
| 2 | Dimethyl Sulfoxide | Kinnow peel powder | Room Temp. | 3 min | 70 | nih.gov |
| 3 | Toluene | None | 60 | 46 h | 52 | beilstein-journals.org |
| 4 | Ethanol | Piperidine | 160 (Microwave) | 60 min | 26-90 | nih.gov |
This table presents a selection of optimized conditions for the synthesis of related Schiff bases, illustrating the impact of different parameters.
Alternative Synthetic Routes
Beyond direct condensation, alternative strategies have been developed to access N-benzylidene imines of amino acid esters, often employing protecting groups or specialized catalysts to enhance efficiency and selectivity.
The use of protected amino acid esters can be advantageous in certain synthetic contexts. While the primary amino group of alanine ethyl ester is generally reactive enough for imine formation, protection of other functional groups within more complex amino acid starting materials can prevent unwanted side reactions. However, for the synthesis of this compound, the direct use of the unprotected ester is common and effective. The resulting N-benzylidene group can itself be considered a protecting group for the amine, which can be readily cleaved under mild acidic conditions or by hydrogenation to regenerate the free amino group. thieme-connect.de
Catalysis offers a powerful tool for improving the efficiency and sustainability of imine synthesis. Both metal-based and organocatalytic systems have been explored.
Ruthenium (Ru) Catalysts: Ruthenium complexes have emerged as effective catalysts for various transformations involving imines, including their synthesis and reduction. rsc.orgresearchgate.netnih.gov For instance, ruthenium-catalyzed reactions can facilitate imine synthesis from nitriles and secondary alcohols. rsc.orgrsc.org While not a direct synthesis of N-(benzylidene)alanine ethyl ester from benzaldehyde, these methods highlight the versatility of ruthenium in forming imine bonds. Ruthenium catalysts are also highly efficient in the transfer hydrogenation of imines to the corresponding amines. nih.gov
Phase Transfer Catalysts (PTC): Phase transfer catalysis is a valuable technique when reactants are present in two immiscible phases, such as an aqueous and an organic layer. youtube.com In the context of amino acid chemistry, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been instrumental in the enantioselective synthesis of α-amino acids starting from achiral Schiff base esters. acs.org While the primary focus of this work is often on subsequent alkylation reactions, the principles of phase transfer catalysis can be applied to the synthesis of the Schiff base itself, particularly in large-scale preparations. acs.org The use of a phase transfer catalyst can facilitate the reaction between an amino acid salt in an aqueous phase and an aldehyde in an organic phase.
Other Catalytic Approaches: A variety of other catalysts have been investigated for imine synthesis. These include simple acid catalysts like acetic acid or hydrochloric acid, which accelerate the reaction by protonating the carbonyl group of the aldehyde, making it more electrophilic. researchgate.net Green catalysts, such as Kinnow peel powder, have also been reported for the synthesis of N-benzylideneaniline, demonstrating the potential for environmentally benign approaches. nih.govresearchgate.net
Exploration of Catalytic Approaches
Continuous Flow Synthesis Methods
Continuous flow chemistry offers significant advantages for the synthesis of Schiff bases like N-(benzylidene)alanine ethyl ester, primarily through enhanced control over reaction parameters. The use of microreactors or packed-bed reactors allows for superior mass and heat transfer, which prevents the formation of localized temperature hotspots and improves reaction consistency and yield. thieme-connect.de This technology is particularly beneficial for condensation reactions, which can be equilibrium-limited, as byproducts like water can be efficiently removed in-line.
Control of Stereoisomerism during Synthesis
The alanine moiety in N-(benzylidene)alanine ethyl ester contains a chiral center, making the molecule a valuable precursor for stereoselective synthesis. The control of stereoisomerism is paramount when this compound is used to create new chiral centers, leading to the formation of either diastereomers or a specific enantiomer.
Diastereoselective synthesis involving N-(benzylidene)alanine ethyl ester typically occurs in reactions where the imine is used as a substrate to create a second, new stereocenter. The inherent chirality of the alanine backbone influences the stereochemical outcome of the reaction, favoring the formation of one diastereomer over the other.
A primary strategy involves the generation of an enolate from the ester, followed by alkylation. The chiral environment provided by the existing stereocenter at C2 of the alanine residue directs the approach of the incoming electrophile. This facial selectivity results in a preferred diastereomer. The degree of diastereoselectivity can be influenced by factors such as the nature of the base, the solvent, the reaction temperature, and the steric bulk of the electrophile. While specific studies on N-(benzylidene)alanine ethyl ester are limited, related methodologies involving the alkylation of N-protected amino acid derivatives have demonstrated high levels of diastereocontrol, with diastereomeric ratios (d.r.) sometimes exceeding 30:1 in optimized systems. nih.gov
When starting with a racemic or achiral glycine-derived imine, enantioselective methods are required to induce chirality and produce an enantiomerically enriched product. These approaches utilize chiral catalysts or reagents to create a chiral environment that favors the formation of one enantiomer.
Asymmetric Phase Transfer Catalysis (PTC) is a powerful technique for the enantioselective alkylation of glycine (B1666218) Schiff base analogues, and the principles are directly applicable to alanine derivatives. nih.gov In this method, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, facilitates the transfer of the substrate's enolate from an aqueous or solid phase into an organic phase containing the alkylating agent. nih.govcolab.ws
The reaction occurs within a chiral ion pair complex formed between the catalyst and the enolate. The steric and electronic properties of the chiral catalyst block one face of the planar enolate, forcing the electrophile to approach from the less hindered side, thereby inducing high enantioselectivity. nih.gov Studies on the alkylation of related aldimine esters have achieved excellent results. For instance, the alkylation of an alanine-derived 2-naphthyl aldimine tert-butyl ester using a specific Cinchona-based catalyst demonstrated enantioselectivities up to 96% ee. colab.ws
Table 1: Enantioselective Alkylation of an Alanine Aldimine Ester via Phase Transfer Catalysis colab.ws
| Catalyst | Alkylating Agent | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide | Benzyl (B1604629) Bromide | RbOH | -35 | High | 96 |
The asymmetric hydrogenation of the C=N double bond in imino esters like N-(benzylidene)alanine ethyl ester is a direct and highly effective method for producing chiral amino acid derivatives. This reaction reduces the imine to a secondary amine, and if the starting imine is derived from glycine, it creates the first stereocenter with high enantioselectivity. Recent advances have focused on using earth-abundant and inexpensive metal catalysts, such as nickel. nih.gov
Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been shown to afford chiral α-aryl glycines in high yields and with excellent enantioselectivities (up to 98% ee). nih.govnih.gov The process typically involves a nickel salt, such as Ni(OAc)₂, and a chiral diphosphine ligand, like (R,R)-BenzP*, under a hydrogen atmosphere. thieme-connect.denih.gov The choice of ligand is critical for achieving high enantiomeric excess, and the solvent also plays a significant role, with fluorinated alcohols like trifluoroethanol (TFE) often providing the best results. nih.gov This method has been successfully applied on a gram scale with catalyst loadings as low as 0.05 mol% (S/C ratio of 2000). nih.govnih.gov
Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of N-Aryl Imino Esters nih.gov
| Substrate (R¹ in Ph-C(=N-PMP)-COOR²) | Ligand | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| R¹=Ph, R²=Me | (S,S)-Ph-BPE | TFE | 99 | 91 |
| R¹=Ph, R²=Me | (R,R)-QuinoxP | TFE | 99 | 92 |
| R¹=Ph, R²=Me | (R,R)-BenzP | TFE | 99 | 96 |
| R¹=4-F-Ph, R²=i-Pr | (R,R)-BenzP | TFE | 99 | 98 |
| R¹=2-Naphthyl, R²=i-Pr | (R,R)-BenzP | TFE | 99 | 95 |
Enzymatic resolution is a widely used technique for separating enantiomers of a racemic mixture. For this compound, this can be achieved through the enantioselective hydrolysis of the ester group, a process known as kinetic resolution. nih.gov Enzymes, particularly lipases and proteases, are chiral catalysts that can differentiate between the two enantiomers of a substrate. nih.govnih.gov
In a typical enzymatic resolution, the racemic ester is incubated with an enzyme like porcine pancreatic lipase (B570770) (PPL) or a lipase from Burkholderia sp. in an aqueous buffer. nih.govpsu.edu The enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the R-enantiomer) into its corresponding carboxylic acid, while leaving the other enantiomer (the S-enantiomer) largely unreacted. nih.gov The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the unreacted ester and the newly formed acid. nih.gov The resulting mixture of the enantiomerically enriched ester and the carboxylic acid can then be separated by standard techniques, such as extraction, allowing for the isolation of both enantiomers in high optical purity. This method is valued for its high selectivity (E-factors >1000 have been reported for similar systems), mild reaction conditions, and environmental compatibility. nih.gov
Enantioselective Approaches for Chiral Induction
Chiral Auxiliaries in Imine Synthesis
The synthesis of N-benzylidene imines, such as N-(Benzylidene)alanine ethyl ester, can be guided by chiral auxiliaries to achieve high levels of diastereoselectivity. These auxiliaries, which are themselves enantiomerically pure, are covalently bonded to the substrate. The inherent chirality of the auxiliary creates a biased steric environment, influencing the trajectory of incoming reagents and favoring the formation of one diastereomer over the other. A variety of chiral auxiliaries have been developed and successfully employed in asymmetric synthesis, many of which are derived from readily available natural products like amino acids, terpenes, and carbohydrates.
One notable class of chiral auxiliaries includes those derived from amino acids. For instance, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been utilized as a chiral auxiliary for the synthesis of optically active amino acids. wikipedia.org In such methodologies, the chiral auxiliary reacts with a racemic α-amino acid to form a Schiff base intermediate. This intermediate, often in the presence of a metal ion like Ni(II), undergoes isomerization at the α-position, leading to a thermodynamically more stable diastereomer. Subsequent acidic hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched amino acid. wikipedia.org
Another widely used and effective class of chiral auxiliaries is the N-tert-butanesulfinyl group, introduced by Ellman. thieme-connect.com These auxiliaries are readily available and can be easily attached to amines or, in the context of imine synthesis, condensed with aldehydes to form N-sulfinyl imines. The chiral sulfinyl group effectively directs nucleophilic additions to the imine carbon, allowing for the synthesis of chiral amines with high diastereoselectivity. thieme-connect.com
The alkylation of imines derived from chiral aliphatic amines is another strategy to control stereochemistry. Research has shown that the diastereoselectivity of such reactions is highly dependent on the structure of the chiral amine used as the auxiliary. nih.gov
While the direct application of a chiral auxiliary for the synthesis of this compound is not extensively detailed in readily available literature, the principles established with similar systems provide a clear framework for how such a synthesis would be approached. The selection of the chiral auxiliary is critical and is often guided by the specific reaction conditions and the desired stereochemical outcome.
Table of Research Findings on Chiral Auxiliary Mediated Imine Reactions
While specific data for N-(Benzylidene)alanine Ethyl Ester is limited, the following table illustrates the effectiveness of chiral auxiliaries in related imine alkylation and addition reactions, showcasing the high levels of diastereoselectivity that can be achieved.
| Chiral Auxiliary/System | Substrate | Reagent/Reaction | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide/Ni(II) | Racemic α-amino acids | Isomerization | Not specified | High | wikipedia.org |
| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Aldehydes | Nucleophilic Addition | High | Good | thieme-connect.com |
| Chiral Aliphatic Amine | Chiral Aldehydes | Triethylborane Alkylation | Moderate to High | Good | nih.gov |
This table represents findings from conceptually similar reactions, as direct data for the target compound is not widely published.
The development of new and more efficient chiral auxiliaries remains an active area of research. The ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, easy to attach and remove under mild conditions, and should induce a high degree of stereocontrol. The ongoing exploration of novel auxiliaries continues to expand the toolkit available to synthetic chemists for the precise construction of complex chiral molecules.
Mechanistic Investigations of Reactions Involving N Benzylidene Alanine Ethyl Ester
Nucleophilic Addition Reactions
The polarized imine bond in N-(benzylidene)alanine ethyl ester readily accepts nucleophiles at the carbon atom. The presence of the ester group activates the imine for nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and creating a new stereocenter at the α-carbon.
Addition of Organometallic Reagents
The addition of organometallic reagents to α-imino esters like N-(benzylidene)alanine ethyl ester is a fundamental method for synthesizing non-proteinogenic α-amino acids. The mechanism involves the nucleophilic attack of the organometallic's carbanionic component onto the electrophilic imine carbon. The reaction is often facilitated by Lewis acids, which coordinate to the imine nitrogen, enhancing its electrophilicity. nih.gov
A variety of organometallic reagents, including Grignard reagents (RMgX), organolithium compounds (RLi), and organozinc (R₂Zn) species, have been successfully employed. nih.govacs.org The choice of metal can influence the reaction's stereoselectivity. For instance, the use of organolithium reagents often requires careful temperature control to prevent side reactions. acs.org
Mechanistically, two primary pathways can be considered: C-alkylation and N-alkylation. nih.gov
C-Alkylation: This is the most common pathway, where the nucleophile adds to the imine carbon, yielding the desired α-substituted amino acid ester after hydrolysis of the resulting metallo-amine intermediate.
N-Alkylation (Umpolung): A less common but significant pathway involves the nucleophilic attack at the nitrogen atom. This "umpolung" or reversed polarity reactivity is a subject of specialized research. nih.gov
Lewis acid activation is crucial for accommodating a wider range of nucleophiles, including those with attenuated reactivity like lithium acetylides and aryllithiums. nih.gov The Lewis acid coordinates to the nitrogen atom, increasing the imine's electrophilicity and facilitating the nucleophilic attack.
Table 1: Organometallic Reagents in Addition to α-Imino Esters
| Organometallic Reagent Type | Metal Component(s) | Typical Nucleophile | Key Mechanistic Feature |
|---|---|---|---|
| Grignard Reagents | Magnesium (Mg) | Alkyl, Aryl | Standard C-alkylation |
| Organolithium Reagents | Lithium (Li) | Alkyl, Aryl | Highly reactive, requires low temperatures |
| Organocuprates | Copper (Cu) | Alkyl, Aryl | Softer nucleophiles, useful for conjugate additions |
| Organotitanium Reagents | Titanium (Ti) | Various | Can offer unique selectivity profiles nih.gov |
| Organoboranes | Boron (B) | Alkyl, Aryl | Often used in catalytic asymmetric additions nih.gov |
Mannich-type Reactions
The Mannich reaction is a three-component condensation involving an aldehyde (like benzaldehyde), an amine (like alanine (B10760859) ethyl ester to form the imine in situ), and a carbon acid (the enol or enolate component). organic-chemistry.orgyoutube.com In the context of pre-formed N-(benzylidene)alanine ethyl ester, the reaction becomes a two-component process where the imine acts as the electrophile for an enolizable carbonyl compound, silyl (B83357) enol ether, or other enol equivalent. researchgate.net
The mechanism proceeds through the following key steps:
Enol Formation: The active methylene (B1212753) compound (e.g., a ketone or ester) generates an enol or enolate nucleophile, often under acidic or basic catalysis.
Nucleophilic Attack: The enol attacks the electrophilic carbon of the protonated imine (iminium ion), forming a new carbon-carbon bond. researchgate.net
Deprotonation: A final deprotonation step yields the β-amino carbonyl compound, which is a substituted derivative of the original amino ester. youtube.com
The use of silyl enol ethers in Mannich-type reactions with iminium ions is a well-established, mild method for forming these C-C bonds. researchgate.net Asymmetric variants, employing chiral catalysts, can control the stereochemical outcome of the reaction, yielding enantiomerically enriched products.
Aza-Henry and Aza-Morita-Baylis-Hillman Reactions
These named reactions represent specific, powerful instances of nucleophilic additions to the imine of N-(benzylidene)alanine ethyl ester.
The Aza-Henry (or Nitro-Mannich) reaction involves the addition of a nitroalkane to an imine. nih.govmdpi.com The nucleophile is the nitronate anion, formed by deprotonating the α-carbon of the nitroalkane with a base. organic-chemistry.org
Mechanism: The nitronate anion attacks the imine carbon, creating a β-nitro amine. nih.gov The reaction creates up to two new chiral centers. The resulting nitro group is highly versatile and can be reduced to an amine or converted to a carbonyl group, making these products valuable synthetic intermediates. nih.govmdpi.com The reaction can be catalyzed by various means, including Lewis acids, bases, and organocatalysts, to achieve high stereoselectivity. nih.govrsc.org
The Aza-Morita-Baylis-Hillman (aza-MBH) reaction is the coupling of an imine with an activated alkene, such as an α,β-unsaturated carbonyl compound, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine (B1218219). wikipedia.orgwikipedia.org
Mechanism: The catalyst (e.g., DABCO) first adds to the activated alkene (e.g., methyl vinyl ketone) to form a zwitterionic enolate. organic-chemistry.org This nucleophilic intermediate then attacks the imine carbon of N-(benzylidene)alanine ethyl ester. nih.gov A subsequent proton transfer and elimination of the catalyst yields the final product, a highly functionalized allylic amine. wikipedia.org The rate-determining step is often the initial attack of the enolate on the imine. The use of chiral catalysts, such as bifunctional phosphines, can render the reaction highly enantioselective. organic-chemistry.org
Cycloaddition Chemistry
The imine double bond of N-(benzylidene)alanine ethyl ester can participate as a 2π component in various cycloaddition reactions, providing direct routes to important heterocyclic structures like β-lactams and pyrrolidines.
[2+2] Cycloaddition for β-Lactam Formation
The most significant [2+2] cycloaddition involving imines is the Staudinger synthesis , which reacts an imine with a ketene (B1206846) to form a β-lactam (an azetidin-2-one (B1220530) ring). nih.govresearchgate.net This reaction is a cornerstone of antibiotic synthesis.
Mechanism: The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate yields the four-membered β-lactam ring. The stereochemistry (cis or trans) of the final product is determined during this electrocyclic ring-closure step. nih.gov
Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base (e.g., triethylamine). nih.govresearchgate.net For N-(benzylidene)alanine ethyl ester, reaction with a ketene derived from an acid chloride like acetoxyacetyl chloride would lead to a polysubstituted β-lactam, which are precursors to valuable amino acids and peptide mimics. The diastereoselectivity of the cycloaddition can often be controlled by the substituents on both the imine and the ketene.
Table 2: Mechanistic Overview of Staudinger [2+2] Cycloaddition
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. | Formation of a zwitterionic intermediate. |
| 2 | 4π-electron conrotatory electrocyclization. | Formation of the C-C bond to close the four-membered ring. |
Other Cycloaddition Pathways
Beyond [2+2] cycloadditions, N-(benzylidene)alanine ethyl ester and its derivatives are substrates for other cycloaddition pathways, notably [3+2] cycloadditions, which lead to five-membered rings. These reactions typically involve a 1,3-dipole reacting with the imine C=N bond (the dipolarophile).
A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides. beilstein-journals.org Azomethine ylides can be generated from α-amino esters through condensation and tautomerization. These ylides, acting as a three-atom (C-N-C) component, react with dipolarophiles. While the imine itself can act as the dipolarophile, more commonly, the α-amino ester is used to generate the 1,3-dipole which then reacts with another activated alkene. However, the principle demonstrates the versatility of the core structure in cycloadditions. beilstein-journals.org
Another relevant pathway involves nitrones derived from α-amino esters. Nitrones, which are N-oxide analogues of imines, are potent 1,3-dipoles. They can be synthesized from related α-ketoesters and undergo [3+2] cycloaddition with alkenes to create complex, poly-functionalized isoxazolidine (B1194047) rings, which are precursors to α-substituted amino acid derivatives. nih.gov These reactions highlight the potential of the α-amino ester scaffold in constructing diverse heterocyclic systems. nih.govnih.gov
Hydrogenation and Reduction Mechanisms
The reduction of (+/-)-N-(Benzylidene)alanine Ethyl Ester can target either the imine or the ester group, or both, depending on the reagents and reaction conditions. The hydrogenation of the imine moiety is a particularly important reaction as it leads to the formation of N-benzylalanine ethyl ester, a chiral amino acid derivative.
The mechanism of imine hydrogenation can proceed through several pathways, including catalytic hydrogenation with molecular hydrogen or transfer hydrogenation. In catalytic hydrogenation , a metal catalyst, often from the platinum group (e.g., Pd, Pt, Rh) or others like nickel, is employed. The generally accepted mechanism involves the following steps:
Adsorption of Reactants: Both the imine and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst.
Dissociation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.
Stepwise Hydrogen Addition: One hydrogen atom is transferred from the catalyst surface to one of the atoms of the C=N double bond (either carbon or nitrogen), forming a half-hydrogenated intermediate that remains bonded to the catalyst.
Second Hydrogen Addition: A second hydrogen atom is then transferred to the other atom of the original C=N bond.
Desorption of Product: The resulting saturated amine, N-benzylalanine ethyl ester, desorbs from the catalyst surface, regenerating the active catalytic site.
For the synthesis of chiral amines, asymmetric hydrogenation is a key technique. This is often achieved using chiral catalysts, such as iridium complexes with chiral phosphine ligands. nih.gov These catalysts create a chiral environment around the imine, forcing the hydrogen to add to one face of the C=N bond preferentially, thus producing one enantiomer of the product in excess. Frustrated Lewis Pairs (FLPs) have also been explored as metal-free catalysts for the asymmetric hydrogenation of imines, where stereoselectivity is governed by the specific steric and electronic interactions within the catalyst-substrate complex. sigmaaldrich.com
The reduction of the ester group typically requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) . The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced further by another equivalent of the hydride reagent to the corresponding primary alcohol. It is difficult to stop the reaction at the aldehyde stage with powerful reducing agents like LiAlH₄.
More selective reducing agents like diisobutylaluminium hydride (DIBAL-H) can, under controlled conditions (typically low temperatures), reduce the ester to an aldehyde without significant further reduction to the alcohol.
When both functional groups are present, the choice of reducing agent determines the outcome. A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is generally capable of reducing the imine group while leaving the ester group intact, especially when the reaction is carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride from the borohydride to the imine carbon, followed by protonation of the resulting nitrogen anion by the solvent.
| Catalyst/Reagent | Target Group | Product | Typical Conditions |
| H₂/Pd-C | Imine (C=N) | N-Benzylalanine ethyl ester | Room temperature, H₂ pressure |
| Ir-Chiral Ligand | Imine (C=N) | Chiral N-Benzylalanine ethyl ester | H₂ pressure, specific solvent |
| NaBH₄ | Imine (C=N) | N-Benzylalanine ethyl ester | Methanol/Ethanol, 0°C to RT |
| LiAlH₄ | Ester (C=O) & Imine (C=N) | N-Benzylalaninol | Anhydrous ether/THF, 0°C to RT |
| DIBAL-H | Ester (C=O) | N-Benzylidene-alaninal | Toluene, -78°C |
Transesterification Processes and Considerations
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, this would involve reacting it with an alcohol (R'-OH) to produce a new ester, N-(Benzylidene)alanine R' ester, and ethanol. This reaction is typically catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification:
The mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₂SO₄, TsOH).
Nucleophilic Attack: The new alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added alkoxy group to the original ethoxy group, making it a better leaving group (ethanol).
Elimination: The tetrahedral intermediate collapses, and ethanol is eliminated as a neutral molecule.
Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product.
Base-Catalyzed Transesterification:
The base-catalyzed mechanism typically uses an alkoxide base (e.g., NaOR') that corresponds to the alcohol being used for the exchange.
Nucleophilic Attack: The alkoxide (R'O⁻) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, expelling the original ethoxide group (EtO⁻) as the leaving group.
Proton Transfer: The newly formed ethoxide deprotonates the R'-OH present in the reaction mixture, regenerating the R'O⁻ catalyst and producing ethanol.
A key consideration in transesterification is that it is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove one of the products (usually the lower-boiling alcohol, in this case, ethanol) from the reaction mixture as it is formed. The presence of the imine functionality can potentially complicate the reaction, for instance, by undergoing hydrolysis if water is present, especially under acidic conditions.
| Catalyst Type | Key Steps | Driving Force |
| Acid (e.g., H₂SO₄) | 1. Protonation of C=O2. Nucleophilic attack by R'OH3. Proton transfer4. Elimination of EtOH5. Deprotonation | Use of excess R'OH; Removal of ethanol |
| Base (e.g., NaOR') | 1. Nucleophilic attack by R'O⁻2. Elimination of EtO⁻3. Proton transfer to regenerate catalyst | Use of excess R'OH; Removal of ethanol |
Radical Reactions Involving Imine Esters
The imine group in molecules like this compound can act as an acceptor for radical species. Intermolecular radical additions to imines provide a powerful method for C-C bond formation. The reactivity of the C=N bond towards radical attack is generally lower than that of a C=O bond, and it is often enhanced by the use of a Lewis acid. The Lewis acid coordinates to the imine nitrogen, increasing its electrophilicity and making the imine carbon more susceptible to attack by a nucleophilic radical.
A general mechanism for the radical addition to an imine ester can be described as follows:
Radical Generation: A radical (R•) is generated from a suitable precursor, often through the action of a radical initiator (e.g., AIBN) or via a redox process.
Activation of Imine (Optional but common): A Lewis acid (e.g., ZnCl₂, MgBr₂) coordinates to the nitrogen atom of the imine.
Radical Addition: The generated radical attacks the electrophilic carbon atom of the (activated) imine. This forms a new C-C bond and results in a nitrogen-centered radical or, more commonly, an α-amino radical intermediate.
Radical Termination/Propagation: The resulting α-amino radical can be quenched by abstracting a hydrogen atom from a donor molecule (e.g., a thiol or a tin hydride) to give the final product. Alternatively, it can participate in further reactions, propagating a radical chain.
Studies on imines derived from glyoxylate, which are structurally similar to the target compound, have shown that this approach is effective for the synthesis of α-amino acids. The ester group in these substrates acts as an activating group, further enhancing the susceptibility of the imine to radical attack.
| Reaction Stage | Description | Role of Additives |
| Initiation | Generation of a carbon-centered radical (R•) from a precursor. | Radical initiators (e.g., AIBN, peroxides) start the chain reaction. |
| Propagation | Addition of R• to the imine carbon. The resulting α-amino radical abstracts a hydrogen atom from a donor. | Lewis acids (e.g., ZnCl₂) activate the imine towards attack. Hydrogen donors (e.g., Bu₃SnH) quench the amino radical. |
| Termination | Combination of two radical species to form a stable molecule. | This step ends the radical chain process. |
Applications in Complex Molecule Synthesis
Precursor for α-Amino Acid Derivatives
The compound is widely employed as a precursor for the synthesis of α-amino acid derivatives that are not found in proteins. The Schiff base structure provides a chemical handle for the stereocontrolled introduction of substituents at the α-carbon, leading to a diverse range of modified amino acids.
Non-proteinogenic amino acids, which are not naturally encoded in the genetic code, are invaluable tools in chemical biology and drug discovery. nih.govwikipedia.orgnih.gov They are used to create peptides with enhanced stability, novel functions, and specific conformations. nih.govfrontiersin.org The synthesis of these unnatural amino acids often relies on the modification of proteinogenic amino acids. nih.gov
(+/-)-N-(Benzylidene)alanine Ethyl Ester serves as an excellent glycine (B1666218) or alanine (B10760859) enolate equivalent for these modifications. The formation of the Schiff base from the parent amino acid ester removes the acidic N-H proton, allowing for deprotonation at the α-carbon to form a reactive enolate. nih.gov This enolate can then be reacted with various electrophiles to introduce new side chains, a common strategy for derivatizing α-amino acids. nih.gov This approach, utilizing Schiff bases for amine protection and α-carbon activation, is a cornerstone in the synthesis of diverse non-proteinogenic amino acids. wikipedia.org
α,α-Disubstituted amino acids are of great interest because their incorporation into peptides induces conformational constraints, which can enhance biological activity and metabolic stability. The synthesis of these sterically hindered amino acids is a significant challenge. nih.gov Using this compound provides a direct route to these structures. The Schiff base facilitates the formation of an enolate that can undergo alkylation or Michael addition reactions. nih.gov
For instance, the enolate generated from the Schiff base can react with Michael acceptors in the presence of a suitable catalyst. nih.gov This catalytic Michael addition leads to the formation of novel α,α-disubstituted amino esters. nih.gov The strategy of using Schiff bases to direct the alkylation of an amino ester is a well-established method for accessing these complex structures. nih.govnih.gov Another approach involves the use of Ni(II) complexes of Schiff bases, where the metal template provides high stereocontrol for the alkylation reaction, yielding enantiomerically pure α,α-disubstituted amino acids after acidic workup. researchgate.net
Table 1: Catalytic Michael Addition using Amino Ester Schiff Base Enolates
| Entry | Michael Acceptor | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | α,β-Unsaturated Ketone | α,α-Disubstituted Amino Ester | Excellent | nih.gov |
| 2 | Perfluoroaryl Ketone | α,α-Disubstituted Amino Ester | Excellent | nih.gov |
This table is a representative summary based on findings that demonstrate the successful Michael addition to various acceptors. nih.gov
Building Block for Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. encyclopedia.pubnih.govnih.gov this compound is a valuable building block for constructing several classes of N-heterocycles, leveraging the reactivity of the imine bond and the ability to form key intermediates like azomethine ylides.
The β-lactam ring is the core structural motif of penicillin and other important antibiotics. rsc.org The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a classic and effective method for synthesizing β-lactams. nih.govorganic-chemistry.org In this context, this compound functions as the imine component.
The reaction with a suitable ketene, generated in situ from an acyl chloride and a base, leads to the formation of a substituted β-lactam. nih.gov This cycloaddition can exhibit diastereoselectivity, providing access to specific stereoisomers of the azetidinone ring. nih.gov An alternative route involves the reaction of the ester enolate with the imine (the Schiff base), a process known as ester enolate-imine cyclocondensation, which also yields the β-lactam core. google.comnih.gov
Table 2: Representative Synthesis of β-Lactams via Staudinger Cycloaddition
| Imine Component | Ketene Precursor | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Schiff Base | Phthalimidoacetyl chloride | Monocyclic β-lactam | Single stereoisomer | nih.gov |
This table illustrates the general principle of the Staudinger reaction for β-lactam synthesis using imines like the title compound.
Substituted prolines are conformationally restricted amino acids that are crucial components of many biologically active peptides and peptidomimetics. mdpi.com A powerful method for their synthesis is the [3+2] cycloaddition reaction involving an azomethine ylide.
Azomethine ylides can be generated from this compound through tautomerization or by reaction with a Lewis acid and a base. These 1,3-dipoles then react with various dipolarophiles (e.g., alkenes, alkynes) to furnish highly functionalized five-membered pyrrolidine (B122466) rings, the core structure of proline. nih.gov This method provides stereoselective access to polyfunctional prolines that are valuable in synthetic and medicinal chemistry. nih.gov
Table 3: Synthesis of Substituted Prolines via [3+2] Cycloaddition
| Ylide Source | Dipolarophile | Catalyst/Conditions | Product | Diastereoselectivity | Reference |
|---|
This table summarizes the cycloaddition approach to proline derivatives using N-benzylidene amino acid esters as precursors for the key azomethine ylide intermediate. nih.gov
Intermediate in Natural Product and Pharmaceutical Synthesis
The derivatives synthesized from this compound—such as non-proteinogenic amino acids, α,α-disubstituted amino acids, β-lactams, and substituted prolines—are themselves critical intermediates in the total synthesis of natural products and the development of new pharmaceutical agents. nih.govnih.gov
The structural motifs accessible from this single starting material are prevalent in a vast range of bioactive molecules. encyclopedia.pub For example, β-lactams are the foundation of a major class of antibiotics. rsc.org Substituted prolines are found in numerous natural alkaloids and are used to create peptide-based drugs with improved pharmacological profiles. mdpi.com The ability to generate custom-designed non-proteinogenic amino acids allows for the systematic modification of peptides and other biomolecules to enhance their therapeutic properties. nih.gov Therefore, the synthetic utility of this compound extends far beyond simple derivatization, positioning it as a key strategic tool in the construction of complex and medicinally relevant molecules. nih.govnih.gov
Chiral Drug Intermediates
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical development, as these molecules are fundamental components of many therapeutic agents. This compound serves as a crucial starting material for the asymmetric synthesis of non-proteinogenic α-amino acids, which are key intermediates in the production of various drugs.
One of the most effective methods for synthesizing these chiral amino acids is through the alkylation of Schiff base derivatives of amino acids. Research has demonstrated the feasibility of the direct alkylation of a Ni(II)-complex of a chiral Schiff base of alanine. nih.govcapes.gov.br This approach has proven to be a synthetically advantageous route to α,β-dialkyl-α-phenylalanines. nih.govcapes.gov.br The use of the Schiff base facilitates the formation of a stabilized carbanion at the α-carbon of the alanine moiety, which can then be stereoselectively alkylated. This method provides a pathway to novel amino acid derivatives that can be incorporated into peptidomimetics and other drug candidates.
For instance, an improved synthesis of chiral α-(4-bromobenzyl)alanine ethyl ester has been developed, which was then utilized in the synthesis of the LFA-1 antagonist BIRT-377. nih.gov While this example does not directly use this compound, it highlights the importance of alanine ethyl ester derivatives in the synthesis of complex drug molecules. The N-benzylidene group in this compound acts as a protective group for the amine and as an activating group for the α-proton, making it an ideal substrate for such transformations.
The general strategy involves the deprotonation of the Schiff base, often complexed to a metal such as nickel, followed by the addition of an alkylating agent. The stereochemical outcome of the reaction can be controlled by the use of chiral auxiliaries or catalysts, leading to the desired enantiomer of the α-amino acid. Subsequent hydrolysis of the imine and ester functionalities yields the free chiral amino acid.
Table 1: Examples of Chiral Drug Intermediates Potentially Synthesized from Alanine Schiff Base Derivatives
| Drug/Drug Class | Therapeutic Area | Relevance of Chiral Amino Acid Intermediate |
| LFA-1 Antagonists | Anti-inflammatory | Incorporation of unnatural amino acids like α-(4-bromobenzyl)alanine is crucial for activity. nih.gov |
| CXCR4 Antagonists | Anti-HIV | Stereoselective synthesis of diastereomeric EADIs of L-Arg-L/D-3-(2-naphthyl)alanine is a key step. |
| Various Peptidomimetics | Multiple | Access to a diverse range of α,β-dialkyl-α-phenylalanines allows for the fine-tuning of pharmacological properties. nih.govcapes.gov.br |
Modulators of Biological Activity
Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The imine or azomethine group is a critical pharmacophore that can interact with various biological targets. While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, the broader class of compounds provides a strong indication of its potential as a modulator of biological activity.
Research on various Schiff base-metal complexes has shown that chelation with metal ions can significantly enhance their biological efficacy. nih.gov The coordination of the Schiff base ligand to a metal center can alter its lipophilicity, which in turn can facilitate its transport across cell membranes and interaction with intracellular targets. nih.gov
The biological activities of these complexes are often attributed to their ability to interfere with cellular processes. For example, they can inhibit enzyme activity, disrupt cell membrane function, or interact with DNA. The specific activity is dependent on the structure of the Schiff base and the nature of the metal ion.
Table 2: Potential Biological Activities of Schiff Base Derivatives
| Type of Activity | Mechanism of Action (General) |
| Antibacterial | Inhibition of bacterial enzymes, disruption of cell wall synthesis. nih.gov |
| Antifungal | Interference with fungal cell membrane integrity. nih.gov |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation. nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. |
It is plausible that this compound and its derivatives could be developed as novel therapeutic agents or as probes to investigate biological pathways. Further research is warranted to explore the specific biological activities of this compound and its metal complexes.
Role as a Pro-chiral Substrate
In the field of asymmetric synthesis, a pro-chiral substrate is a molecule that can be converted into a chiral product in a single chemical transformation. This compound is an excellent example of a pro-chiral substrate. The two faces of the C=N double bond are enantiotopic, and the α-proton is located on a pro-chiral carbon. This allows for stereoselective reactions to occur at these positions, leading to the formation of chiral products with high enantiomeric excess.
The use of chiral catalysts or reagents can direct the approach of a nucleophile or an electrophile to one of the enantiotopic faces of the imine or to one side of the enolized ester, respectively. This principle is the foundation for numerous asymmetric transformations.
A prominent example is the asymmetric alkylation of the enolate derived from this compound. By employing a chiral phase-transfer catalyst or a chiral ligand on a metal complex, the alkylation can be directed to produce a specific enantiomer of the resulting α-substituted alanine derivative. nih.govcapes.gov.br
Furthermore, the imine functionality can participate in asymmetric addition reactions. For instance, the addition of organometallic reagents or other nucleophiles to the C=N bond can be rendered enantioselective through the use of chiral catalysts. researchgate.netbeilstein-journals.org This provides a direct route to chiral amines.
The versatility of this compound as a pro-chiral substrate is a testament to its importance in modern organic synthesis. It provides a readily accessible platform for the construction of stereochemically defined molecules, which is of paramount importance in the development of new drugs and other functional materials.
Table 3: Asymmetric Reactions Utilizing Alanine Schiff Base as a Pro-chiral Substrate
| Reaction Type | Chiral Inducing Agent | Product Type |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst, Chiral Metal Complex | Chiral α-Substituted Alanine Derivatives nih.govcapes.gov.br |
| Asymmetric Allylation | Chiral BINOL-derived Catalysts | Chiral Homoallylic Amines researchgate.netbeilstein-journals.org |
| Asymmetric Aldol Reaction | Chiral Auxiliary | Chiral β-Hydroxy-α-amino Acids |
| Asymmetric Michael Addition | Chiral Organocatalyst | Chiral Glutamic Acid Analogs |
Spectroscopic and Computational Analysis in Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the characterization of (+/-)-N-(Benzylidene)alanine Ethyl Ester. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. Although a complete, formally published spectrum for this specific compound is not widely available, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzylidene group typically appear in the downfield region, while the protons of the alanine (B10760859) ethyl ester moiety are found in the upfield region.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Ethyl Ester CH₃ | ~1.2-1.3 | Triplet | Coupled to the -OCH₂- protons. |
| Alanine CH₃ | ~1.4-1.5 | Doublet | Coupled to the chiral α-proton. |
| Ethyl Ester OCH₂ | ~4.1-4.2 | Quartet | Coupled to the ethyl CH₃ protons. |
| Alanine α-CH | ~3.9-4.1 | Quartet | Coupled to the alanine CH₃ protons. |
| Aromatic Protons (C₆H₅) | ~7.2-7.8 | Multiplet | Protons on the phenyl ring. |
| Imine CH | ~8.2-8.4 | Singlet | Characteristic signal for the N=CH proton. libretexts.orgchemuniverse.com |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group and the imine carbon are typically found at the downfield end of the spectrum. libretexts.orglibretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Ethyl Ester CH₃ | ~14 | |
| Alanine CH₃ | ~19-21 | |
| Alanine α-C | ~65-70 | Chiral carbon attached to nitrogen. |
| Ethyl Ester OCH₂ | ~61 | |
| Aromatic Carbons (C₆H₅) | ~128-136 | Multiple signals for the phenyl ring carbons. |
| Imine C=N | ~160-165 | Characteristic shift for the imine carbon. |
| Ester C=O | ~170-173 | Carbonyl carbon of the ester group. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (ester), C=N (imine), and C-O (ester) bonds.
The strong absorption band for the ester carbonyl (C=O) group is typically observed in the range of 1735-1750 cm⁻¹. nist.govnist.gov The stretching vibration of the imine (C=N) bond is expected to appear around 1640-1660 cm⁻¹. The C-O stretching vibrations of the ester group usually result in strong bands in the 1000-1300 cm⁻¹ region. nist.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1740 | Strong |
| C=N (Imine) | Stretch | ~1650 | Medium |
| C-O (Ester) | Stretch | ~1250 and ~1100 | Strong |
| C-H (Aromatic) | Stretch | >3000 | Medium-Weak |
| C-H (Aliphatic) | Stretch | <3000 | Medium |
| C=C (Aromatic) | Stretch | ~1600, ~1480 | Medium-Weak |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 205.25 g/mol .
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) from the ester, leading to a fragment at m/z 160. Another common fragmentation would be the cleavage of the ester group entirely (-COOCH₂CH₃, m/z 73), resulting in a fragment at m/z 132. The benzyl (B1604629) group can also produce a stable tropylium (B1234903) cation at m/z 91.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 205 | Molecular Ion [M]⁺ | [C₁₂H₁₅NO₂]⁺ |
| 160 | [M - OCH₂CH₃]⁺ | [C₁₀H₁₀NO]⁺ |
| 132 | [M - COOCH₂CH₃]⁺ | [C₉H₁₀N]⁺ |
| 104 | [C₆H₅CNH]⁺ | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. For this compound, the presence of the benzylidene group, which contains a benzene (B151609) ring conjugated with a C=N double bond, is expected to result in characteristic UV absorptions.
Typically, Schiff bases of this nature exhibit two main absorption bands. nih.gov The first band, appearing at a shorter wavelength (around 240-260 nm), is attributed to the π → π* transition within the aromatic ring. A second band, at a longer wavelength (around 280-320 nm), is characteristic of the n → π* transition of the imine group and the extended conjugation of the entire benzylidene system. nih.gov
Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | ~240 - 260 | Benzene Ring |
| n → π and π → π* | ~280 - 320 | C₆H₅-CH=N- (Conjugated System) |
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), provide theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, stability, and electronic properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively documented, calculations on analogous structures like N-benzylideneaniline and ethyl propionate (B1217596) have been performed. researchgate.netmdpi.com
DFT studies on this compound would typically involve:
Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis: To calculate the theoretical IR spectrum, which can be compared with experimental data to confirm assignments of vibrational modes.
Electronic Property Calculation: To determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
NMR Chemical Shift Prediction: To calculate theoretical ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra.
For this compound, DFT calculations would likely confirm the non-planar structure due to steric hindrance and predict the electronic distribution, highlighting the electron-withdrawing nature of the ester group and the electronic properties of the imine bond.
Molecular Dynamics Simulations (if applicable to reactivity)
Molecular Dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the time-dependent behavior of a molecular system. For a compound like this compound, MD simulations would be highly applicable for studying its reactivity, particularly in solution or in the presence of other reactants.
Conceptual Application to this compound:
An MD simulation would model the motion of each atom in the ester over time by solving Newton's equations of motion. This would provide a trajectory of the molecule's dynamic behavior, revealing crucial information about its reactive potential. Key insights would include:
Solvent Effects: How the surrounding solvent molecules influence the conformation and accessibility of the reactive imine (C=N) group.
Interaction with Reactants: Simulating the approach of a reactant (e.g., a nucleophile or an electrophile) to the ester would illuminate the preferred pathways of interaction and the energetics of the reaction coordinate.
Stability of Intermediates: If a reaction proceeds through an intermediate state, MD simulations could assess the stability and lifetime of this transient species.
A hypothetical data table from such a study might look like this, illustrating the interaction energies between the Schiff base and a hypothetical reactant in different solvents:
| Solvent | Reactant | Average Interaction Energy (kcal/mol) | Key Intermolecular Interactions |
| Water | Hydronium ion | -25.4 | Hydrogen bonding at N and O atoms |
| Methanol (B129727) | Methoxide ion | -18.2 | Nucleophilic approach to imine C |
| Toluene | (none) | -2.5 | van der Waals forces |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Conformational Analysis and Stereochemical Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds, this analysis is critical for understanding its three-dimensional structure and how that structure influences its properties and reactivity.
The primary goal of a conformational analysis would be to identify the most stable conformers (low-energy states) of the molecule. This is typically achieved using computational methods like Density Functional Theory (DFT). The analysis would focus on the torsion angles around key bonds, such as the C-N single bond and the bonds within the ethyl ester group.
Stereochemical Prediction:
Given that the starting alanine is racemic ((+/-)-), the resulting Schiff base is also a racemic mixture of (R)- and (S)-enantiomers. Computational methods can be employed to predict if one enantiomer is more stable or if there are significant energy barriers to the interconversion of different conformers. This is crucial for understanding potential stereoselective reactions involving this compound.
A detailed conformational search would yield data that could be summarized as follows:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N=C) | Key Features |
| 1 (Global Minimum) | 0.00 | 178.5° | Extended, planar-like structure |
| 2 | 1.25 | -65.2° | Gauche conformation |
| 3 | 2.80 | 89.1° | Twisted conformation |
This table is a hypothetical representation to illustrate the type of data generated from conformational analysis.
By understanding the preferred shapes and the energy landscape of this compound, chemists can better predict its behavior in chemical reactions and its interactions with other molecules.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems
The synthesis and transformation of N-benzylidene imines are central to the production of non-natural amino acids and heterocyclic compounds. A significant research thrust is the development of advanced catalytic systems that offer higher efficiency, selectivity, and broader substrate scope. While traditional methods often rely on stoichiometric reagents, modern approaches focus on catalytic alternatives. nih.gov
Recent advancements include the design of dual catalytic systems, such as chiral aldehyde-nickel catalysts for asymmetric alkylation reactions of amino acid esters. researchgate.net Another innovative approach involves the use of chiral pyridoxal-based bifunctional catalysts that can activate the α-C(sp³)–H bond of amino acid derivatives under mild conditions. researchgate.net The development of novel N-heterocyclic carbene (NHC)-palladium complex precatalysts also represents a significant step forward in this field. researchgate.net These systems are designed to overcome the limitations of traditional catalysts, enabling challenging transformations with high levels of control.
Table 1: Comparison of Catalytic Approaches for Amino Acid Ester Transformations
| Catalytic System | Transformation | Key Advantages |
|---|---|---|
| Chiral Aldehyde-Nickel Dual Catalysis | Asymmetric α-propargylation | Produces diverse non-proteinogenic α-amino acid esters with good to excellent yields and enantioselectivities. researchgate.net |
| Chiral Pyridoxal Bifunctional Catalysis | Asymmetric α-C–H addition to aldehydes | Enables direct synthesis of chiral β-aminoalcohols with excellent diastereo- and enantioselectivities. researchgate.net |
| N-Heterocyclic Carbene (NHC)-Palladium Complexes | Various cross-coupling reactions | Versatile and powerful precatalysts for a range of organic transformations. researchgate.net |
A paramount goal in modern chemistry is the development of sustainable processes that minimize environmental impact. beilstein-journals.org This involves replacing stoichiometric reagents with catalysts, using less hazardous solvents, and improving energy efficiency. nih.gov In the context of synthesizing imines like (+/-)-N-(Benzylidene)alanine Ethyl Ester, green chemistry principles are being actively applied.
One promising strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, proton-exchanged montmorillonite clay, a readily available and non-toxic solid acid, has proven to be an effective and recyclable catalyst for the synthesis of related azine compounds. researchgate.net Such solid acid catalysts offer a green alternative to traditional homogeneous catalysts like acetic acid or piperidine, which often pose challenges in product purification and catalyst recovery. researchgate.net The broader movement towards a bio-based economy also champions the use of biocatalysis, which utilizes enzymes derived from renewable resources that are biodegradable and operate under mild conditions. nih.gov
Applications in Flow Chemistry
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch methods. escholarship.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved yields and selectivities, particularly for reactions involving unstable intermediates or highly exothermic processes. researchgate.net
The application of flow chemistry is particularly relevant for transformations involving amino acid esters and their derivatives. For example, the selective reduction of esters to aldehydes, a delicate transformation, has been successfully implemented in flow reactors using reagents like diisobutyl-tert-butoxyaluminum hydride. researchgate.net Furthermore, heterogeneous catalysts, such as amorphous silica-alumina, have been used in packed-bed flow reactors for the continuous synthesis of N-substituted azacycles and for the direct amidation of esters. escholarship.org These methodologies provide a pathway for the efficient, safe, and scalable synthesis and derivatization of compounds like this compound, minimizing waste and improving process reliability. escholarship.org
Expansion to Diverse Amino Acid Scaffolds
The imine functionality in this compound serves as a versatile synthetic handle for accessing a wide array of more complex and structurally diverse amino acid scaffolds. Imines are key intermediates in multicomponent reactions and tandem/domino approaches for the synthesis of unnatural amino acids (UAAs). researchgate.net These UAAs are valuable building blocks in medicinal chemistry and materials science.
Methodologies are being developed to use imine derivatives for the construction of novel heterocyclic systems and complex amino acids. For instance, the direct acylation of imines can lead to the formation of various heterocycles through in situ N-acyliminium ion generation and subsequent intramolecular trapping. nih.gov Photochemical methods in continuous flow are also being exploited to generate reactive intermediates like nitrile imines, which can be trapped to rapidly afford advanced nitrogen-rich scaffolds. nih.gov Research in this area aims to expand the chemical space accessible from simple amino acid precursors, enabling the synthesis of molecules with tailored properties and functions. researchgate.net
Bio-inspired Synthesis and Biocatalysis
Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired synthesis and biocatalysis leverage enzymes to perform complex transformations under environmentally benign conditions. nih.gov This approach is increasingly being applied to the synthesis of non-canonical amino acids (ncAAs), which are valuable synthons for drug development and chemical biology. nih.gov
Enzymes such as aminoacylases and tryptophan synthase are being engineered through directed evolution to catalyze reactions not found in nature. nih.govnih.gov For example, the β-subunit of tryptophan synthase has been modified to catalyze the synthesis of β-substituted amino acids with diverse amine nucleophiles. nih.gov Similarly, aminoacylases, which traditionally catalyze the hydrolysis of N-acetyl-amino acids, are being explored for the reverse reaction—the synthesis of N-acyl-amino acids, which are valuable bio-based surfactants. nih.gov These biocatalytic methods offer a greener alternative to conventional chemical syntheses, which often rely on harsh reagents like acyl chlorides. nih.gov Applying these principles to the synthesis and modification of this compound could lead to more sustainable and selective manufacturing processes.
Design of Advanced Functional Materials Utilizing the Compound
The unique structural features of this compound, including its chirality, ester group, and imine bond, make it a potential building block for the design of advanced functional materials. While direct applications are still emerging, related amino acid derivatives are used in the development of materials such as high-performance and biodegradable polymers. idu.ac.id
The functional groups present in the molecule could be leveraged for polymerization reactions or for grafting onto existing polymer backbones to impart specific properties like chirality or hydrophilicity. For example, the ester group could undergo transesterification to be incorporated into polyester chains, while the imine could be involved in addition or condensation polymerization. Furthermore, such chiral molecules can serve as ligands for creating metal-organic frameworks (MOFs) or as components in chiral sensors. The development of new materials often involves integrating organic molecules into larger systems to achieve desired functions, spanning from energy storage to biomedical devices. researchgate.net
Theoretical Insights into Reactivity and Selectivity
Computational chemistry provides powerful tools to understand and predict the behavior of molecules in chemical reactions. Theoretical insights into the reactivity and selectivity of compounds like this compound can guide the rational design of new synthetic methods and catalysts. nih.gov
Methods such as Natural Bond Order (NBO) analysis and calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can elucidate the electronic structure, chemical stability, and charge distribution within the molecule. eurjchem.com This information is crucial for understanding its electrophilic and nucleophilic nature. eurjchem.com For reactions involving this compound, theoretical modeling can be used to map potential energy surfaces, identify transition states, and explain the origins of regio- and stereoselectivity. nih.gov By controlling reactive intermediates and understanding activation pathways, chemists can develop novel transformations and achieve previously inaccessible molecular architectures. nih.gov
Q & A
Q. What is the standard synthetic protocol for (+/-)-N-(Benzylidene)alanine Ethyl Ester, and how can its intermediates be validated?
- Methodological Answer : The compound is synthesized via a multi-step process involving methylhydrazine, ethyl 2-bromo-2-methylpropionate, and a substituted benzaldehyde. Key steps include:
- Condensation : Reaction of the aldehyde with methylhydrazine to form a hydrazone intermediate.
- Esterification : Use of ethyl 2-bromo-2-methylpropionate under acidic conditions (10% HCl-methanol) to form the ethyl ester .
- Reduction : Addition of borane-pyridine complex at 0°C to stabilize intermediates .
- Validation : Intermediates are confirmed via LCMS (e.g., m/z 416 [M+H]⁺) and HPLC retention times (0.63–0.96 minutes under SMD-TFA05 conditions) .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Chromatographic Analysis : Use HPLC with trifluoroacetic acid (TFA)-modified mobile phases to resolve enantiomers and detect impurities. Retention time consistency across replicates is critical .
- Mass Spectrometry : Compare observed m/z values (e.g., 416 [M+H]⁺) with theoretical molecular weights. Discrepancies >1 Da suggest incomplete reaction or byproducts .
- Purity Standards : Commercial reagents like N-Benzyloxycarbonyl-DL-alanine (>95.0% HPLC purity) provide benchmarks for comparison .
Advanced Research Questions
Q. How can enantiomeric resolution of (±)-N-(Benzylidene)alanine Ethyl Ester be achieved for pharmacological studies?
- Methodological Answer :
- Chiral Chromatography : Use columns with immobilized cyclodextrin or cellulose-based stationary phases. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) to separate (±)-forms .
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers, separable via standard reverse-phase HPLC .
- Data Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography of resolved fractions .
Q. What experimental strategies address contradictions in LCMS and HPLC data for this compound?
- Methodological Answer :
- Ionization Artifacts : LCMS m/z discrepancies (e.g., 414 vs. 416 [M+H]⁺) may arise from adduct formation (e.g., Na⁺ or K⁺). Use high-purity solvents and internal standards (e.g., deuterated analogs) .
- Column Degradation : HPLC retention time shifts indicate column aging. Validate with fresh columns and calibrate using reference compounds .
- Replicate Experiments : Perform triplicate syntheses and analyses to distinguish methodological errors from inherent variability .
Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via LCMS (e.g., hydrolysis products at m/z 388 [M+H–CO₂]⁺) .
- Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to identify pH-sensitive functional groups (e.g., ester or hydrazone bonds) .
- Structural Confirmation : Isolate degradation products and characterize via ¹H/¹³C NMR to confirm cleavage sites .
Guidelines for Reproducibility
- Experimental Documentation : Follow IUPAC guidelines for reporting reaction conditions (solvent ratios, temperature, catalyst loading) .
- Data Archiving : Deposit raw LCMS/HPLC data in repositories like Zenodo with DOI links for peer validation .
- Conflict Resolution : Cross-validate contradictory data (e.g., m/z values) using alternative ionization methods (e.g., ESI vs. MALDI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
